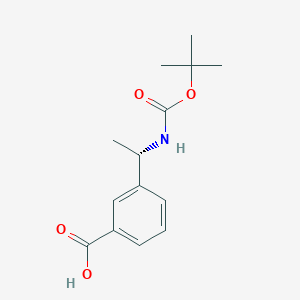

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid

CAS No.:

Cat. No.: VC13585018

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO4 |

|---|---|

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m0/s1 |

| Standard InChI Key | JWYITCUSPYOBSX-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-3-(1-Tert-butoxycarbonylamino-ethyl)-benzoic acid (CAS 1187930-10-4) features a benzoic acid backbone substituted at the third position with an ethyl group bearing a tert-butoxycarbonyl (Boc) protected amine. The stereochemistry at the chiral center is designated as S, distinguishing it from its R-enantiomer (CAS 74787974) . The molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol .

Key Structural Features:

-

Benzoic acid core: Provides carboxylic acid functionality for conjugation or salt formation.

-

Boc-protected ethylamine: The tert-butoxycarbonyl group shields the amine, enabling selective reactivity in multi-step syntheses .

-

Chirality: The S configuration influences stereoselective interactions in biological systems and asymmetric syntheses .

The SMILES notation for the compound is CC@@HNC(=O)OC(C)(C)C, explicitly denoting the stereochemistry .

Physicochemical Data

A comparative analysis of the S and R enantiomers is provided below:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 1187930-10-4 | 74787974 |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |

| Molecular Weight (g/mol) | 265.30 | 265.30 |

| IUPAC Name | 3-[(1S)-1-{[(tert-Butoxy)carbonyl]amino}ethyl]benzoic acid | 3-[(1R)-1-{[(tert-Butoxy)carbonyl]amino}ethyl]benzoic acid |

| SMILES | CC@@HNC(=O)OC(C)(C)C | CC@HNC(=O)OC(C)(C)C |

The enantiomers share identical molecular formulas and weights but differ in spatial arrangement, impacting their biochemical interactions and synthetic utility .

Synthetic Relevance and Applications

Role as a Protecting Group

The Boc group in this compound is widely employed to transiently protect amine functionalities during organic synthesis. Its stability under basic and nucleophilic conditions allows sequential reactions at other molecular sites, which is critical in peptide synthesis . Deprotection is typically achieved via acidolysis (e.g., trifluoroacetic acid), regenerating the free amine without disrupting the benzoic acid moiety .

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, it is utilized in constructing kinase inhibitors and protease antagonists, where stereochemical purity is paramount for target binding . Patent filings linked to its structure (e.g., WIPO PATENTSCOPE entries) underscore its commercial and therapeutic significance .

Comparative Analysis with Structural Analogs

The Boc-protected benzoic acid family includes derivatives such as:

-

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Differs in substituent position and presence of an additional methylene group .

-

tert-Butyl 3-ethynylbenzylcarbamate: Incorporates an ethynyl group for click chemistry applications .

These analogs highlight the versatility of Boc-protected benzoic acids in divergent synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume